molecular formula C20H22N4O4S B11127135 2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-N-(4-sulfamoylbenzyl)acetamide

2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-N-(4-sulfamoylbenzyl)acetamide

Cat. No.: B11127135
M. Wt: 414.5 g/mol
InChI Key: IANALRLPHRSLRM-UHFFFAOYSA-N
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Description

2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a methoxyphenyl group, and a sulfamoylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide typically involves multiple steps. One common method includes the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 4-sulfamoylbenzyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group in the sulfamoylphenyl moiety can be reduced to an amine.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Various halogenating agents or organometallic reagents under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the nitro group results in an amine derivative.

Scientific Research Applications

2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H22N4O4S

Molecular Weight

414.5 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide

InChI

InChI=1S/C20H22N4O4S/c1-13-18(20(24-23-13)15-5-7-16(28-2)8-6-15)11-19(25)22-12-14-3-9-17(10-4-14)29(21,26)27/h3-10H,11-12H2,1-2H3,(H,22,25)(H,23,24)(H2,21,26,27)

InChI Key

IANALRLPHRSLRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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